molecular formula C19H23NO2 B1364047 N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 356092-37-0

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1364047
M. Wt: 297.4 g/mol
InChI Key: STSLPNQNBVMGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine, commonly known as 2,4-DMA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience.

Scientific Research Applications

Synthesis and Chemical Properties

  • A key area of research on this compound involves its synthesis and chemical properties. Göksu et al. (2003) described a synthesis process starting from naphthalene-2,3-diol, leading to 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, a related compound. This process involves several steps including methylation, Friedel-Crafts acylation, haloform reaction, and Birch reduction (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Crystal Structure Analysis

  • Research on the crystal structure of compounds related to N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine provides insights into their molecular arrangement and potential applications. For instance, Guangyou Zhang et al. (2006) studied a compound prepared by condensation of 1,2,3,4-tetrahydronaphthalen-1-amine, revealing key hydrogen bond formations and dimeric structures in the crystal (Zhang, Wang, Chang, & Hai‐Min Zhang, 2006).

Pharmacological Potential

  • Some studies have explored the pharmacological aspects of similar compounds. For example, a study by Leopoldo et al. (2007) investigated N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, focusing on their affinity and activity at certain receptors, which could indicate potential pharmacological uses (Leopoldo, Lacivita, Contino, Colabufo, Berardi, & Perrone, 2007).

Molecular Docking Studies

  • Sharma et al. (2022) synthesized a derivative and conducted molecular docking studies, suggesting that the compound could act as an antimicrobial drug. This highlights its potential use in drug development and as a target for further pharmacological research (Sharma, Sankpal, Patil, Murugavel, Sundramoorthy, & Kant, 2022).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-16-11-10-15(19(12-16)22-2)13-20-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLPNQNBVMGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CCCC3=CC=CC=C23)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386033
Record name N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

356092-37-0
Record name N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.